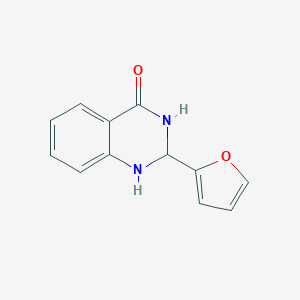

2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Vue d'ensemble

Description

2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. It is characterized by a fused ring system consisting of a quinazolinone core and a furan ring. The molecular formula of this compound is C12H10N2O2, and it has a molecular weight of 214.22 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with a furan aldehyde or ketone. One common method involves the use of a catalyst such as graphene oxide (GO) nanosheets in an aqueous medium at room temperature . This method is efficient and environmentally friendly, as it avoids the use of harsh chemicals and high temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted furan derivatives.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that make it a valuable candidate in medicinal chemistry:

Antiviral Properties :

- Research has demonstrated that derivatives of 2,3-dihydroquinazolin-4(1H)-one can inhibit viruses that enter cells via endocytosis, particularly Ebolavirus and Marburg virus. These compounds target the retrograde transport pathways within cells to reduce viral infectivity .

Anticancer Activity :

- Various studies have shown that compounds containing the dihydroquinazolinone scaffold possess significant antiproliferative effects against human tumor cell lines. For instance, derivatives have been reported with IC50 values in the micromolar range against several cancer types .

Anti-inflammatory and Antimicrobial Effects :

- The compound has also been evaluated for anti-inflammatory properties and has shown potential as an antibacterial and antifungal agent. These activities are essential for addressing various infectious diseases .

Case Study 1: Antiviral Activity

A patent describes the use of dihydroquinazolinone derivatives specifically targeting Ebolavirus. The study highlights how these compounds can protect cells from viral infections by interfering with the intracellular routing of the virus .

Case Study 2: Anticancer Evaluation

In vitro studies have indicated that certain derivatives of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one exhibit potent anticancer activity against various human tumor cell lines. The structural modifications were crucial for enhancing their biological efficacy .

Case Study 3: Green Synthesis

Recent advancements in synthetic methodologies have emphasized environmentally friendly approaches to produce these compounds. The use of magnetized Spirulina not only improves yield but also aligns with sustainable practices in pharmaceutical development .

Data Tables

Mécanisme D'action

The mechanism of action of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. it is believed to interact with various molecular targets and pathways. For example, quinazolinone derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression . The furan ring may also contribute to the compound’s biological activity by facilitating interactions with specific receptors or enzymes.

Comparaison Avec Des Composés Similaires

2,3-Dihydroquinazolin-4-one: Lacks the furan ring but shares the quinazolinone core.

Quinazoline: A simpler structure without the dihydro and furan components.

Indole Derivatives: Similar in that they are heterocyclic compounds with potential biological activity.

Uniqueness: 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both the furan ring and the quinazolinone core. This combination may enhance its biological activity and make it a valuable scaffold for drug development and other scientific applications.

Activité Biologique

2-(Furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a compound that belongs to the class of quinazolinones, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of furan derivatives with isatoic anhydride and amines. The synthesis typically yields a product that exhibits a unique structural conformation conducive to biological activity.

Synthesis Method

A common synthetic route involves:

- Condensation Reaction : The reaction of benzylamine with isatoic anhydride and furan derivatives under acidic conditions.

- Crystallization : The product is purified through crystallization techniques.

Biological Activity

The biological activities of this compound have been extensively studied, revealing a range of pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant antimicrobial properties:

- Antibacterial Activity : Compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. For instance, studies reported minimum inhibitory concentration (MIC) values ranging from 12.5 to 25.0 µg/mL for several synthesized analogues .

Anticancer Properties

Several studies have highlighted the anticancer potential of quinazolinone derivatives:

- Cell Viability Assays : In vitro studies demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating moderate to high potency .

Other Pharmacological Effects

The compound has also been linked to:

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting key inflammatory mediators.

- Antidepressant Activity : Certain analogues show promise in modulating neurotransmitter systems, suggesting potential use in treating depression .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

- Study on Antitubercular Activity :

- Molecular Docking Studies :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(furan-2-yl)-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRTXSVKRLCOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349624 | |

| Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16285-26-0 | |

| Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one interact with 4-Nitrophenol and what are the downstream effects of this interaction?

A1: The research paper focuses on the development of a fluorescent nanoprobe incorporating 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one for the selective recognition of 4-Nitrophenol []. This suggests that the compound likely interacts with 4-Nitrophenol through specific molecular interactions, potentially hydrogen bonding or π-π stacking, leading to a change in its fluorescence properties. This change in fluorescence intensity or wavelength can then be measured and correlated to the concentration of 4-Nitrophenol, enabling its detection and quantification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.